![molecular formula C15H11N5O5 B3829991 5-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone]](/img/structure/B3829991.png)
5-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone]
Übersicht
Beschreibung
5-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone] is a chemical compound that has been extensively studied in the field of biochemistry and medicinal chemistry. It is commonly known as DNPH-hydrazine and is used as a reagent for the detection of carbonyl compounds in various biological samples.
Wirkmechanismus
The mechanism of action of DNPH-hydrazine involves the formation of a hydrazone derivative through the reaction with carbonyl compounds. The reaction is carried out in an acidic medium, which facilitates the formation of the hydrazone derivative. The formation of the hydrazone derivative is a specific reaction, which allows the detection of carbonyl compounds in various biological samples.
Biochemical and Physiological Effects:
DNPH-hydrazine does not have any direct biochemical or physiological effects as it is used as a reagent for the detection of carbonyl compounds. However, the detection of carbonyl compounds in various biological samples can provide important information about the oxidative stress and damage caused by reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DNPH-hydrazine as a reagent for the detection of carbonyl compounds include its specificity, sensitivity, and ease of use. DNPH-hydrazine can detect carbonyl compounds in various biological samples with high accuracy and precision. However, there are certain limitations associated with the use of DNPH-hydrazine such as interference from other compounds, variability in the reaction conditions, and the need for optimization of the analytical techniques.
Zukünftige Richtungen
There are several future directions for research related to DNPH-hydrazine. One of the areas of research is the development of new analytical techniques for the detection of carbonyl compounds. Another area of research is the application of DNPH-hydrazine in the detection of carbonyl compounds in various diseases such as cancer, Alzheimer's disease, and diabetes. Furthermore, the study of the mechanism of action of DNPH-hydrazine can provide important insights into the oxidative stress and damage caused by reactive oxygen species.
Wissenschaftliche Forschungsanwendungen
DNPH-hydrazine is widely used as a reagent for the detection of carbonyl compounds in various biological samples such as proteins, lipids, and nucleic acids. The reaction between DNPH-hydrazine and carbonyl compounds leads to the formation of a stable hydrazone derivative, which can be easily detected through various analytical techniques such as UV-Vis spectroscopy, HPLC, and mass spectrometry.
Eigenschaften
IUPAC Name |
3-[(2,4-dinitrophenyl)diazenyl]-5-methyl-1H-indol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O5/c1-8-2-4-11-10(6-8)14(15(21)16-11)18-17-12-5-3-9(19(22)23)7-13(12)20(24)25/h2-7,16,21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSSLYXMAGNWES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-5-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone] | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



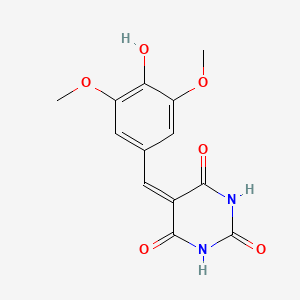
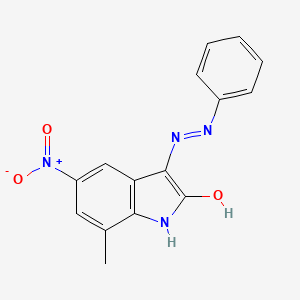
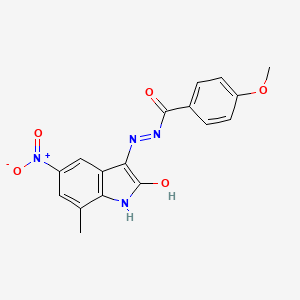


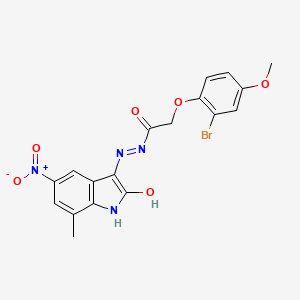


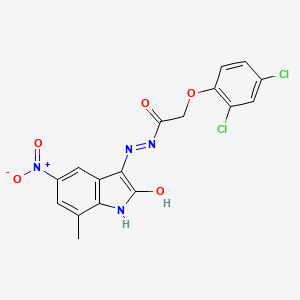
![5-bromo-7-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone]](/img/structure/B3829972.png)
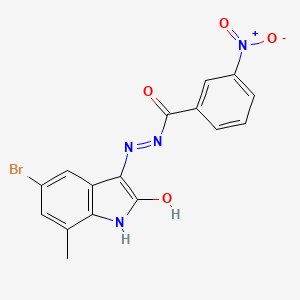
![5-[4-(dipropylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3829983.png)
![5-methyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]](/img/structure/B3829986.png)
